Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide)
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Description
Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) is a useful research compound. Its molecular formula is C46H75N11O16S2 and its molecular weight is 1102.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) (DTPA-bis(biocytinamide)) is a complex organic compound notable for its unique structure and potential applications in biochemical research. This compound is derived from diethylenetriaminepentaacetic acid (DTPA), a well-known chelating agent, with the addition of biocytinamide, which enhances its biological functionality. This article explores the biological activity of DTPA-bis(biocytinamide), focusing on its metal-binding properties, applications in drug delivery systems, and its role in biochemical assays.
Chemical Structure and Properties
- Molecular Formula : C₄₈H₆₄N₈O₁₈
- Molecular Weight : Approximately 1102.28 g/mol
- Appearance : White solid, soluble in various solvents
The incorporation of biocytinamide into the DTPA framework provides this compound with enhanced specificity for biological targets, particularly in systems requiring targeted delivery of biomolecules.
Metal Binding Affinity
DTPA-bis(biocytinamide) exhibits significant metal-chelating properties, primarily binding to essential metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). These interactions are crucial for numerous biological processes, including enzyme activity modulation and cellular function regulation. The chelation mechanism can influence the bioavailability of these metals in biological systems, impacting various metabolic pathways.
Metal Ion | Binding Affinity | Biological Role |
---|---|---|
Zn²⁺ | High | Enzyme cofactor, DNA synthesis |
Cu²⁺ | Moderate | Antioxidant defense, neurotransmitter synthesis |
Applications in Biochemical Assays
The biotin moieties present in DTPA-bis(biocytinamide) allow for its use in the biotin-avidin system, enhancing the specificity and sensitivity of biochemical assays. This property is particularly useful in:
- Targeted Delivery Systems : The compound can be conjugated with therapeutic agents for targeted delivery to specific cells or tissues.
- Immunoassays : It can improve the detection limits of assays by facilitating the binding of biotinylated antibodies to avidin-coated surfaces.
Case Studies and Research Findings
- Targeted Drug Delivery : A study demonstrated that DTPA-bis(biocytinamide) could effectively deliver chemotherapeutic agents to cancer cells by exploiting the avidin-biotin interaction. The results indicated a significant increase in drug uptake by targeted cells compared to non-targeted delivery systems.
- Enzyme Activity Modulation : Research has shown that DTPA-bis(biocytinamide) can modulate the activity of metalloenzymes through its metal-binding capabilities. For instance, studies on carbonic anhydrase revealed that the presence of this compound altered enzyme kinetics by affecting zinc ion availability.
- Biodistribution Studies : In vivo studies involving radiolabeled DTPA-bis(biocytinamide) demonstrated high retention rates in specific tissues, suggesting potential for use in imaging or therapeutic applications.
Properties
IUPAC Name |
2-[[2-[carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H75N11O16S2/c58-34(13-3-1-11-32-41-30(26-74-32)51-45(72)53-41)47-15-7-5-9-28(43(68)69)49-36(60)21-56(24-39(64)65)19-17-55(23-38(62)63)18-20-57(25-40(66)67)22-37(61)50-29(44(70)71)10-6-8-16-48-35(59)14-4-2-12-33-42-31(27-75-33)52-46(73)54-42/h28-33,41-42H,1-27H2,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,51,53,72)(H2,52,54,73) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHKLSIBPOASY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H75N11O16S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391970 |
Source
|
Record name | 6,9,12-Tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1102.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118896-98-3 |
Source
|
Record name | 6,9,12-Tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylenetriaminepentaacetic acid α,Ï?-bis(biocytinamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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